molecular formula C24H29N3O2 B2593684 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine CAS No. 866154-32-7

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine

Cat. No.: B2593684
CAS No.: 866154-32-7
M. Wt: 391.515
InChI Key: FRDFLXAGHJMLGY-UHFFFAOYSA-N
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Description

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine is a synthetic organic compound with the molecular formula C24H29N3O2. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound features a pyrimidine ring substituted with two 4-tert-butylphenoxy groups at positions 4 and 6, and an amino group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-4,6-dichloropyrimidine.

    Substitution Reaction: The dichloropyrimidine undergoes nucleophilic aromatic substitution with 4-tert-butylphenol in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active pyrimidine derivatives.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of bulky tert-butylphenoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity and potentially improve its interaction with biological targets .

Properties

IUPAC Name

4,6-bis(4-tert-butylphenoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-23(2,3)16-7-11-18(12-8-16)28-20-15-21(27-22(25)26-20)29-19-13-9-17(10-14-19)24(4,5)6/h7-15H,1-6H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDFLXAGHJMLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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